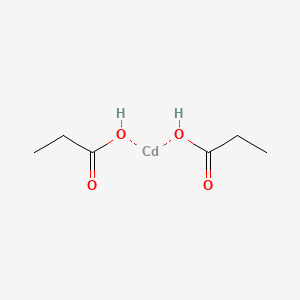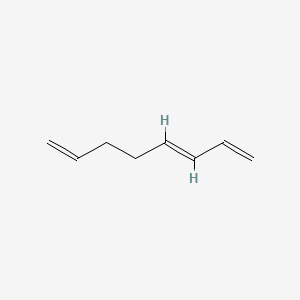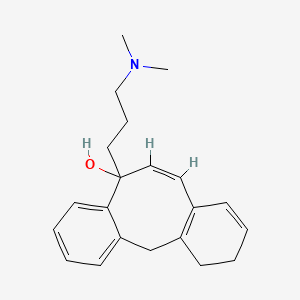
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cyclooctene family, which is characterized by a fused ring system that includes a cyclooctene ring and two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzo[a,d]cyclooctene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where nucleophiles such as halides or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, thiols
Aplicaciones Científicas De Investigación
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl group can interact with receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-one
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-thiol
Uniqueness
Compared to similar compounds, 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
67226-82-8 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(10Z)-9-[3-(dimethylamino)propyl]tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol |
InChI |
InChI=1S/C21H27NO/c1-22(2)15-7-13-21(23)14-12-17-8-3-4-9-18(17)16-19-10-5-6-11-20(19)21/h3,5-6,8,10-12,14,23H,4,7,9,13,15-16H2,1-2H3/b14-12- |
Clave InChI |
UGCNUYSIBDTHJX-OWBHPGMISA-N |
SMILES isomérico |
CN(C)CCCC1(/C=C\C2=C(CCC=C2)CC3=CC=CC=C31)O |
SMILES canónico |
CN(C)CCCC1(C=CC2=C(CCC=C2)CC3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



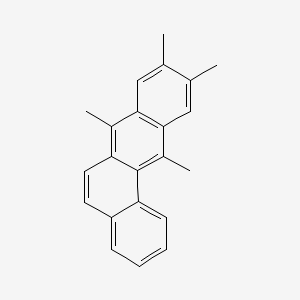
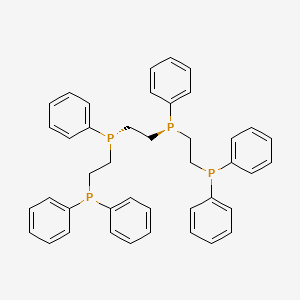
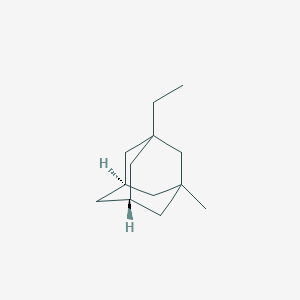
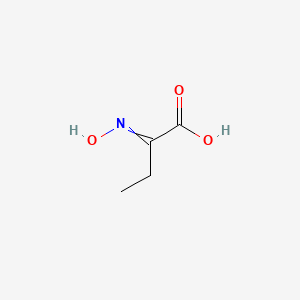
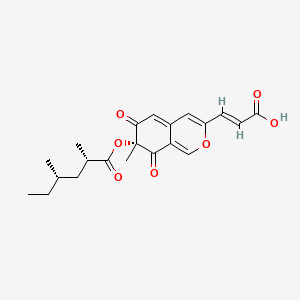
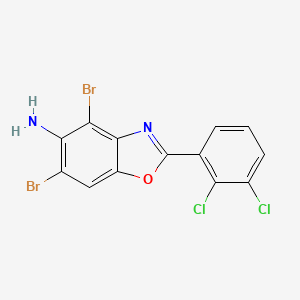

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)

